molecular formula C19H17ClN4O2S2 B11363204 N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide

Cat. No.: B11363204
M. Wt: 432.9 g/mol
InChI Key: KKBCXPGLMDVDQQ-UHFFFAOYSA-N
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Description

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a substituted hydrazine with a carbon disulfide derivative under acidic conditions to form the 1,3,4-thiadiazole ring.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized by reacting a substituted aniline with a suitable ketone under basic conditions.

    Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Thiophene Ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidinone ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Coupling Agents: EDCI, triethylamine.

Major Products

    Oxidation Products: Oxidized derivatives of the thiophene ring.

    Reduction Products: Reduced derivatives of the pyrrolidinone ring.

    Substitution Products: Substituted derivatives at the phenyl ring.

Scientific Research Applications

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure and biological activity.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in various biological assays to study its effects on different cell lines and organisms.

Mechanism of Action

The mechanism of action of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring is known to interact with metal ions, which can play a role in its biological activity. The pyrrolidinone and thiophene rings contribute to the compound’s overall stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-substituted phenyl ring and thiadiazole ring but differs in the presence of a thiazole ring instead of a pyrrolidinone ring.

    2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has a similar thiadiazole ring and chloro-substituted phenyl ring but lacks the pyrrolidinone and thiophene rings.

Uniqueness

N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide is unique due to its combination of three different heterocyclic rings, which contribute to its diverse chemical reactivity and potential biological activity. This unique structure makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H17ClN4O2S2

Molecular Weight

432.9 g/mol

IUPAC Name

N-[5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C19H17ClN4O2S2/c1-11-4-5-13(8-15(11)20)24-10-12(7-17(24)26)18-22-23-19(28-18)21-16(25)9-14-3-2-6-27-14/h2-6,8,12H,7,9-10H2,1H3,(H,21,23,25)

InChI Key

KKBCXPGLMDVDQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CC4=CC=CS4)Cl

Origin of Product

United States

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